
rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans: is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of a pyrazole ring and an oxolane ring, which are important structural motifs in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring can be formed via cyclization reactions involving diols or epoxides.
Coupling of Pyrazole and Oxolane Rings: The final step involves coupling the pyrazole and oxolane rings through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Could be used in the synthesis of polymers or as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)oxolane-3-carboxylic acid: Lacks the trimethyl group, which may affect its reactivity and binding properties.
3-(1H-pyrazol-4-yl)oxolane-2-carboxylic acid: Positional isomer with different chemical and biological properties.
2-(1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is unique due to the presence of both the trimethyl-pyrazole and oxolane rings, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2R,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m1/s1 |
InChI Key |
VOHQSEWJVVPGDD-PSASIEDQSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)C(=O)O |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


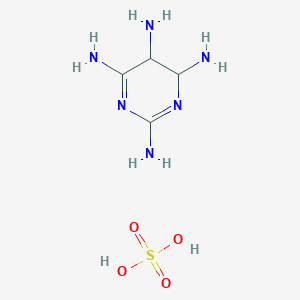
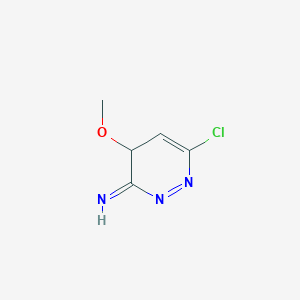
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
![5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B12356342.png)
![1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea](/img/structure/B12356347.png)
![1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356352.png)
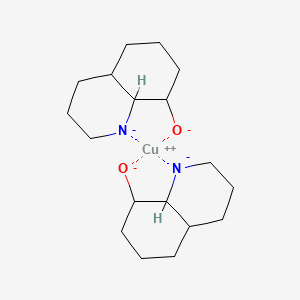
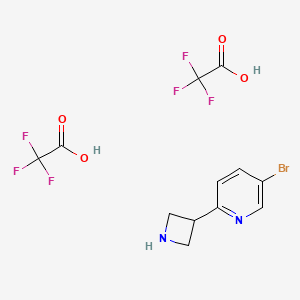
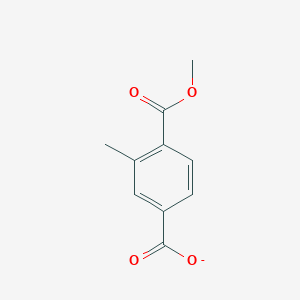

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12356388.png)
![trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide](/img/structure/B12356402.png)
![6-Hydroxy-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356405.png)
![5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B12356416.png)
